Hex-2-enylsuccinic anhydride

描述

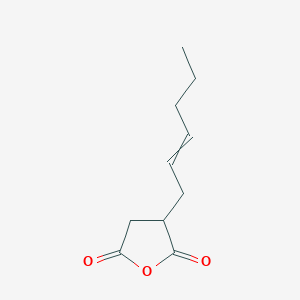

Structure

2D Structure

3D Structure

属性

CAS 编号 |

10500-34-2 |

|---|---|

分子式 |

C10H14O3 |

分子量 |

182.22 g/mol |

IUPAC 名称 |

3-hex-2-enyloxolane-2,5-dione |

InChI |

InChI=1S/C10H14O3/c1-2-3-4-5-6-8-7-9(11)13-10(8)12/h4-5,8H,2-3,6-7H2,1H3 |

InChI 键 |

VWXVGDSPDMSWFP-UHFFFAOYSA-N |

SMILES |

CCCC=CCC1CC(=O)OC1=O |

手性 SMILES |

CCC/C=C/CC1CC(=O)OC1=O |

规范 SMILES |

CCCC=CCC1CC(=O)OC1=O |

其他CAS编号 |

10500-34-2 |

Pictograms |

Irritant |

产品来源 |

United States |

Synthetic Methodologies for Hex 2 Enylsuccinic Anhydride and Analogous Compounds

Conventional Synthetic Routes to Alkenylsuccinic Anhydrides

Conventional methods for synthesizing alkenylsuccinic anhydrides (ASAs) rely on the thermal addition of an olefin to maleic anhydride (B1165640). This process, known as the Alder-ene reaction, generally requires high temperatures, often exceeding 200°C. wikipedia.org The reaction can be accompanied by competing processes such as polymerization and condensation, which can reduce the yield and affect the purity and color of the final product. wikipedia.org

The formation of alkenylsuccinic anhydrides via the ene reaction is a pericyclic process, mechanistically related to the Diels-Alder reaction. surrey.ac.uk It involves the addition of an enophile (maleic anhydride) to an alkene that possesses an allylic hydrogen (the ene). core.ac.uk The reaction proceeds through a concerted mechanism, creating a new carbon-carbon bond between the two unsaturated entities, accompanied by a shift of the ene's double bond and a 1,5-hydrogen transfer. core.ac.uk

Kinetic studies of the reaction between maleic anhydride and various alkenes, including hex-1-ene, show that the reaction follows second-order kinetics. The absence of cyclobutane derivatives in the products and the negligible impact of free-radical inhibitors support a concerted, rather than a stepwise radical or ionic, mechanism. The transition state geometry plays a crucial role in determining the stereochemistry of the product. For alk-1-enes, the reaction is believed to proceed through an exo-transition state, leading to the formation of trans-configured alkenylsuccinic anhydrides.

The reactivity and activation parameters are influenced by the structure of the alkene. For instance, the energy of activation for the ene reaction with various alkenes is in the order of trans-alkenes ≈ cis-alkenes < alk-1-enes. This is attributed to the increased electron density of the double bond in disubstituted alkenes compared to terminal alkenes.

| Alkene Type | Energy of Activation (Ea, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |

|---|---|---|

| Alk-1-enes | 90.0 ± 3.0 | -116.2 ± 4.4 |

| cis-Dec-5-ene | 76.4 | -150.5 |

| trans-Dec-5-ene | 76.1 | -136.7 |

Data sourced from F. R. Benn, J. Dwyer, and I. Chappell, J. Chem. Soc., Perkin Trans. 2, 1977.

The alkylation of maleic anhydride with an olefin like hex-2-ene is typically carried out at high temperatures, ranging from 150°C to 300°C. wikipedia.org To maximize the yield of the desired anhydride and minimize side reactions, an excess of the olefin is often used, which is later removed by distillation under reduced pressure. wikipedia.org The formation of polymeric byproducts can be suppressed by adding antioxidants or polymerization inhibitors, such as hydroquinone or phenothiazine. wikipedia.org

The reaction can be performed neat (solvent-free) or in the presence of a solvent like xylene. wikipedia.orgcore.ac.uk While using a solvent can help in controlling the reaction and may reduce the formation of some side products, it can also slow down the reaction kinetics by diluting the reactants. core.ac.uk Consequently, higher temperatures or longer reaction times may be necessary to achieve the same conversion as in a solvent-free system. core.ac.uk For industrial applications where product purity is critical, optimal conditions involve a balance between temperature, molar ratio of reactants, and reaction time to maximize yield while minimizing impurities. core.ac.uksemanticscholar.org

| Parameter | Condition for Highest Yield (>70%) | Condition for Minimized Side Products (Yield ≈55%) |

|---|---|---|

| Temperature | 240–250 °C | 220–235 °C |

| Molar Ratio (MA/Olefin) | 1.5–1.7 | 1.2–1.35 |

| Reaction Time | ~8 hours | 8–10 hours |

Data based on synthesis using high-oleic sunflower oil methyl esters in a xylene medium. core.ac.uksemanticscholar.org

Advanced Synthetic Approaches to Hex-2-enylsuccinic Anhydride

Recent advancements in the synthesis of ASAs focus on improving reaction efficiency and selectivity through catalysis and stereocontrol, moving beyond the limitations of high-temperature thermal methods.

While the thermal ene reaction is the conventional route, research indicates that the process can be facilitated by catalysts. The use of Lewis acids or metallic catalysts can promote the ene reaction, potentially allowing for lower reaction temperatures and improved selectivity. core.ac.uk For example, the preparation of certain ASAs has been explored using silica gel or silicate catalysts. google.com Additionally, catalysts such as acidic, basic, or Lewis acids like phosphoric acid or boron trifluoride have been mentioned in the context of related reactions involving unsaturated acidic reagents. googleapis.com Although transition metal-mediated carbonylation is a powerful tool in organic synthesis, its application for the direct synthesis of this compound from hexene and maleic anhydride is not the standard documented method. The focus in catalytic development for this specific class of compounds has been more on accelerating the established ene reaction pathway.

The ene reaction between an alkene and maleic anhydride creates two new stereogenic centers, leading to the potential for multiple diastereomers. core.ac.uk The stereochemical outcome is highly dependent on the geometry of the transition state. As noted, the reaction with simple alk-1-enes favors an exo-transition state, resulting in the trans-product.

The geometry of the starting alkene can also direct the stereoselectivity. For example, trans-dec-5-ene favors an exo-transition state, whereas the cis-isomer is sterically hindered, favoring an endo-transition state, which is reflected in a more negative entropy of activation. Furthermore, studies on related systems have shown that the reaction can produce a mixture of E and Z isomers, with a preference for the E (trans) configuration at the newly formed double bond, consistent with a pericyclic, exo transition state. surrey.ac.uk This inherent diastereoselectivity, governed by the transition state energetics, provides a pathway for controlling the isomeric composition of the final this compound product.

Sustainable and Green Chemistry Aspects in Anhydride Production

Efforts to develop more sustainable methods for anhydride production are focused on several key areas of green chemistry. A significant advantage of the conventional synthesis of ASAs is that it can be performed as a solvent-free reaction, which aligns with green chemistry principles by eliminating solvent waste.

Another key aspect is the use of renewable feedstocks. Maleic anhydride itself can be produced from bio-sourced molecules such as furfural. This opens up the possibility of producing this compound from non-petroleum-based starting materials.

Reducing the high energy consumption associated with the thermal ene reaction is a primary goal. Microwave-assisted organic synthesis (MAOS) presents a potential alternative. For related reactions, such as the synthesis of N-phenylsuccinimide from aniline and succinic anhydride, microwave heating has been shown to reduce reaction times from hours to minutes, offering a more energy-efficient process. nih.gov This suggests that microwave-assisted synthesis could be a viable green alternative for the production of this compound, potentially lowering the required temperature and reaction duration.

Utilization of Bio-Renewable Feedstocks in Alkenylsuccinic Anhydride Synthesis

The synthesis of alkenylsuccinic anhydrides (ASAs) is increasingly turning towards bio-renewable feedstocks as a sustainable alternative to traditional petrochemical sources. core.ac.ukresearchgate.net This shift is driven by the abundance and cost-effectiveness of vegetable oils, which are rich in unsaturated fatty acids suitable for the synthesis of ASAs. researchgate.netresearchgate.net The primary method employed for this conversion is the ene reaction, a thermal reaction between an alkene (containing an allylic hydrogen) and an enophile, in this case, maleic anhydride. core.ac.uk

Research has demonstrated the successful synthesis of ASAs from various vegetable oil derivatives, such as the methyl esters of high oleic sunflower oil and rapeseed oil. core.ac.ukresearchgate.net In these processes, the unsaturated fatty acid chains of the vegetable oil derivatives serve as the alkene component in the ene reaction with maleic anhydride. core.ac.uk This reaction, also referred to as maleinization when applied to lipids, typically requires high temperatures, often exceeding 200°C, to proceed efficiently. wikipedia.org

The reaction conditions, including temperature, molar ratio of reactants, and reaction time, are critical factors that influence the yield and purity of the resulting ASA. core.ac.uk Studies have been conducted to optimize these parameters to maximize the conversion of the bio-renewable feedstock while minimizing the formation of undesirable side products. core.ac.ukresearchgate.net For instance, in the synthesis of ASAs from high-oleic sunflower oil methyl esters, a temperature range of 220-235°C and a specific molar ratio of maleic anhydride to the methyl esters were identified as optimal for minimizing side product formation. core.ac.uk

To further enhance the purity of the final product, solvents such as xylene have been utilized in the reaction medium. core.ac.uk The use of a solvent can help to reduce the formation of side products, though it may also necessitate higher reaction temperatures to achieve comparable conversion rates to solvent-free systems. core.ac.uk A reaction time of 8-10 hours has been found to be a good compromise between achieving a high yield of ASA and limiting the formation of degradation products. core.ac.uk

While the synthesis of longer-chain ASAs from vegetable oils is well-documented, the direct synthesis of shorter-chain variants such as this compound from bio-renewable feedstocks is less commonly described in the available research. However, the principles of the ene reaction with maleic anhydride are broadly applicable. The production of maleic anhydride itself is also being explored from bio-based platform chemicals like furfural, which can be derived from lignocellulosic biomass, further enhancing the potential for a fully bio-based production route for ASAs. researchgate.netunibo.it

Research Findings on ASA Synthesis from Vegetable Oil Derivatives

Reaction Chemistry and Mechanistic Elucidation of Hex 2 Enylsuccinic Anhydride

Intrinsic Reactivity of Cyclic Anhydride (B1165640) Moieties

The reactivity of Hex-2-enylsuccinic anhydride is fundamentally governed by the chemical properties of its five-membered cyclic anhydride ring. This moiety contains two carbonyl groups linked by an oxygen atom, creating a highly reactive functional group susceptible to various chemical transformations.

Impact of Ring Strain on this compound Reactivity

The succinic anhydride portion of the molecule is a five-membered ring. In an ideal sp² hybridized carbonyl carbon, the bond angles are 120°, while the ideal sp³ hybridized carbon has bond angles of 109.5°. The geometry of a five-membered ring forces these bond angles to deviate significantly, leading to considerable angle and torsional strain. This inherent ring strain makes the cyclic anhydride more reactive than its acyclic counterparts. The strain is relieved when the ring is opened, which provides a thermodynamic driving force for nucleophilic acyl substitution reactions. The carbonyl carbons are highly electrophilic, readily welcoming attack by nucleophiles, which leads to the cleavage of a carbon-oxygen bond in the ring.

Electronic and Steric Influences of the Alkenyl Substituent on Reaction Pathways

The hex-2-enyl substituent influences the reactivity of the anhydride ring through both electronic and steric effects.

Electronic Effects: The hexenyl group is primarily an alkyl chain, which is weakly electron-donating through an inductive effect. This effect slightly reduces the electrophilicity of the nearby carbonyl carbons. However, the powerful electron-withdrawing nature of the two carbonyl groups overwhelmingly dominates the electronic character of the ring, maintaining its high reactivity towards nucleophiles.

Steric Effects: The hexenyl chain introduces steric hindrance. The bulkiness of this group can influence the regioselectivity of a nucleophilic attack. A nucleophile may preferentially attack the carbonyl carbon that is less sterically hindered by the hexenyl group. This effect becomes more pronounced with larger, bulkier nucleophiles.

Nucleophilic Addition Reactions of this compound

The high electrophilicity of the carbonyl carbons in the anhydride ring makes this compound a prime substrate for nucleophilic addition-elimination reactions. These reactions involve the attack of a nucleophile on a carbonyl carbon, leading to the opening of the anhydride ring and the formation of a new functional group.

Esterification with Hydroxyl-Containing Compounds, including Polysaccharide Functionalization

This compound readily reacts with compounds containing hydroxyl (-OH) groups, such as alcohols and polysaccharides, to form esters. This reaction is a cornerstone of its industrial application, particularly in the modification of natural polymers. The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydroxyl group attacks one of the carbonyl carbons of the anhydride. This opens the ring to form an ester linkage and a free carboxylic acid group.

The functionalization of polysaccharides like starch, cellulose (B213188), and chitosan (B1678972) is a significant application. researchgate.net This modification introduces the hydrophobic hexenyl chain onto the hydrophilic polymer backbone, creating an amphiphilic molecule with emulsifying properties. researchgate.net The reaction is typically performed in an aqueous slurry under alkaline conditions, where a base like sodium hydroxide (B78521) is used to activate the hydroxyl groups of the polysaccharide, enhancing their nucleophilicity.

| Polysaccharide | Reaction Conditions | Purpose of Modification |

|---|---|---|

| Starch | Aqueous slurry, pH 8.0-9.5, controlled temperature (e.g., 30-40°C), presence of a base (e.g., NaOH). | To create amphiphilic starch derivatives for use as emulsion stabilizers in food and industrial applications. researchgate.net |

| Chitosan | Aqueous acetic acid solution followed by reaction with the anhydride under basic conditions. | To improve solubility and introduce hydrophobic characteristics for drug delivery and biomaterial applications. researchgate.net |

| Cellulose | Homogeneous reaction in a solvent system like DMA/LiCl or heterogeneous reaction in the presence of a base like pyridine (B92270). nih.gov | To impart hydrophobicity for applications in papermaking (sizing) and creating thermoplastic materials. researchgate.net |

Amidation and Other N-Nucleophile Reactions

Similar to its reaction with hydroxyl groups, this compound reacts with primary and secondary amines and other nitrogen-based nucleophiles to form amides. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking a carbonyl carbon of the anhydride. This ring-opening reaction yields a product containing both an amide functional group and a carboxylic acid, known as an amic acid.

The general reaction with a primary amine (R-NH₂) can be represented as: this compound + R-NH₂ → N-R-Hex-2-enylsuccinamic acid

This reaction is efficient and proceeds readily, often at room temperature, providing a straightforward route to synthesize derivatives with amide functionalities. These derivatives can have applications in various fields, including the synthesis of surfactants, polymers, and specialty chemicals.

Cycloaddition Reactions Involving the Alkenyl Moiety of this compound (e.g., Diels-Alder Chemistry)

The hex-2-enyl group contains a carbon-carbon double bond, which can participate in cycloaddition reactions. The most notable of these is the Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings. youtube.comtruman.edu

The Diels-Alder reaction is a concerted [4+2] cycloaddition that occurs between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule with a double or triple bond). youtube.com In the context of this compound, the alkenyl C=C double bond can function as the dienophile. The reactivity of a dienophile in a Diels-Alder reaction is significantly enhanced by the presence of electron-withdrawing groups attached to the double bond. mnstate.edumnstate.edu

Derivatization Strategies for Functional Enhancement of this compound

The reactivity of the anhydride moiety in this compound is the cornerstone of its derivatization. The electrophilic nature of the carbonyl carbons makes them susceptible to nucleophilic attack by a range of compounds, leading to the opening of the anhydride ring and the formation of new functional derivatives.

Esterification: Synthesis of Mono- and Diesters

Esterification of this compound with alcohols or phenols is a common strategy to introduce new properties. The reaction can be controlled to produce either monoesters or diesters, depending on the stoichiometry of the reactants and the reaction conditions.

The reaction with an alcohol proceeds via nucleophilic acyl substitution. The alcohol's hydroxyl group attacks one of the carbonyl carbons of the anhydride, leading to a tetrahedral intermediate. Subsequent ring-opening yields a monoester with a pendant carboxylic acid group. This monoester can then undergo a second esterification reaction, typically under harsher conditions or with a different catalyst, to form a diester.

A variety of alcohols can be employed in these reactions, ranging from simple aliphatic alcohols to more complex polyols and phenols. For instance, the reaction with diethylamine (B46881) initially forms a monoamide, which can then be esterified with aliphatic and cyclic alcohols. ppor.az The choice of alcohol dictates the properties of the resulting ester, such as its polarity, viscosity, and thermal stability. The use of catalysts, such as Seocar-2, can facilitate the reaction, particularly for the formation of diesters. ppor.az

Table 1: Examples of Esterification Reactions of Alkenyl Succinic Anhydrides

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Findings |

| Hexenyl succinic anhydride monoamide | Aliphatic and Cyclic Alcohols | Seocar-2 | Monoesters of diethylamide of hexenyl succinic acid | Synthesized for the first time; possess viscosity-temperature properties suitable for lubricating oils. ppor.az |

| Alkenyl Succinic Anhydride | Cellulose | None (thermal) | Cellulose Ester | Forms a covalent bond to hydrophobize paper surfaces. wikipedia.org |

| Succinic Anhydride | p-Cresol | Al3+-montmorillonite clay | Di-(p-cresyl) succinate | Optimum molar ratio for esterification was found to be 3:1 (p-cresol:succinic anhydride). core.ac.uk |

Amidation: Formation of Amic Acids and Amides

The reaction of this compound with primary or secondary amines leads to the formation of amic acids (or half-amides) in the initial step. This reaction is typically rapid and exothermic. ppor.az The amine's nitrogen atom acts as a nucleophile, attacking a carbonyl carbon of the anhydride ring and leading to its opening. The resulting amic acid contains both an amide and a carboxylic acid functional group.

Further reaction, usually involving heating, can lead to the cyclization of the amic acid to form a succinimide (B58015) derivative, which is a five-membered ring containing an imide functional group. Alternatively, the carboxylic acid group of the amic acid can be reacted with another amine to form a diamide.

The synthesis of a monoamide from hexenyl succinic anhydride and diethylamine proceeds exothermically under normal conditions. ppor.az This initial product, a monoamide of hexenyl succinic acid, retains a free carboxyl group, which imparts polarity and enhances its adsorption on metal surfaces, a property utilized in corrosion inhibitors. ppor.az

Table 2: Amidation Reactions of Alkenyl Succinic Anhydrides

| Reactant 1 | Reactant 2 | Conditions | Product | Key Findings |

| Hexenyl succinic anhydride | Diethylamine | Normal conditions, exothermic | Monoamide of hexenyl succinic acid | The initial reaction is exothermic (110 °C); the product has a free carboxyl group. ppor.az |

| Succinic Anhydride | Amines | Room temperature in ethyl acetate | Monoacylation products | Selective formation of monoamides. |

| Succinic Anhydride | Polyamines | Anhydrous pyridine at 20 °C | Polyamine succinamic acids | Introduces a carboxylic acid functional group for further derivatization. nih.gov |

Imidization: Synthesis of Succinimide Derivatives

Imidization involves the reaction of this compound with a primary amine or ammonia, followed by dehydration to form a cyclic imide. The initial reaction forms an amic acid intermediate, as in amidation. Subsequent heating of the amic acid leads to the elimination of a water molecule and the formation of the stable five-membered succinimide ring.

Succinimide derivatives are of interest in various fields, including as additives for lubricants and as precursors for dispersants. taylorandfrancis.com The alkenyl group of the this compound provides a hydrophobic character to the resulting succinimide, which is beneficial for its solubility in nonpolar media.

Polymerization and Surface Modification Applications

The derivatives of this compound, particularly those containing reactive functional groups, can be utilized as monomers in polymerization reactions. For example, the anhydride group itself can react with diols or diamines to form polyesters or polyamides, respectively. core.ac.uk Furthermore, the alkenyl group in this compound can participate in addition polymerization reactions with other vinyl monomers. google.com This allows for the incorporation of the succinic anhydride functionality as a side chain in a polymer backbone, which can then be further functionalized. google.com

In the realm of surface modification, this compound and its derivatives are employed to alter the properties of various materials. A prominent application is in the sizing of paper, where the anhydride reacts with the hydroxyl groups of cellulose fibers to form ester linkages. wikipedia.org This process imparts hydrophobicity to the paper. Similarly, these compounds can be used to modify the surface of other materials containing reactive functional groups, such as nanoparticles and other polymers, to improve their compatibility with other materials or to introduce new functionalities. The grafting of succinic anhydride onto polymer backbones like poly(lactic acid) can introduce amine-responsive properties. mdpi.com

Polymer Science Applications of Hex 2 Enylsuccinic Anhydride Derivatives

Incorporation of Hex-2-enylsuccinic Anhydride (B1165640) into Polymer Architectures

The introduction of the Hex-2-enylsuccinic anhydride moiety into polymer chains can be achieved through several synthetic routes, enabling the creation of materials with reactive pendant groups. These groups can then be used for post-polymerization modifications, cross-linking, or to influence the polymer's physical properties.

The synthesis of polymers containing succinic anhydride functionality often involves the reaction of an olefin with maleic anhydride. A prominent example is the production of polyisobutenyl succinic anhydrides (PIBSA), which serve as important intermediates for lubricant dispersants. The general process involves an "ene" reaction between a polyolefin, such as polyisobutylene, and maleic anhydride at elevated temperatures. google.comcore.ac.uk This approach yields a polymer with a succinic anhydride group attached to the polymer backbone via the original alkenyl chain.

Following this established methodology, this compound can be conceptually copolymerized with various vinyl monomers through free radical polymerization. google.com The alkenyl group of the this compound would participate in the polymerization, incorporating the succinic anhydride ring as a pendant group. This method allows for the synthesis of copolymers where the anhydride functionality is available for subsequent reactions.

For instance, a copolymer of this compound and a common monomer like styrene (B11656) could be synthesized. The resulting polymer would possess a polystyrene backbone with pendant succinic anhydride groups. The reactivity of these anhydride groups allows for further modification, for example, by reaction with amines to form succinimides or with alcohols to form esters, thereby tuning the final properties of the material. A general patent describes the polymerization of alkenyl succinic anhydrides with vinyl monomers in the presence of a free radical initiator at temperatures between 50°C and 150°C. google.com

Table 1: Illustrative Examples of Free Radical Copolymerization of Alkenyl Succinic Anhydrides (ASA) with Vinyl Monomers Note: This table presents hypothetical data for this compound based on general knowledge of ASA polymerization, as specific experimental data is not readily available in the literature.

| Monomer 1 | Monomer 2 | Initiator | Polymerization Temperature (°C) | Resulting Polymer Structure |

| This compound | Styrene | AIBN | 80 | Polystyrene backbone with pendant succinic anhydride groups |

| This compound | Methyl Methacrylate | Benzoyl Peroxide | 90 | PMMA backbone with pendant succinic anhydride groups |

Block copolymers are a class of polymers consisting of two or more chemically distinct polymer chains linked together. Their ability to self-assemble into ordered nanostructures makes them highly valuable for a range of applications. The incorporation of a reactive monomer like an alkenylsuccinic anhydride into a block copolymer architecture opens up possibilities for creating functional nanostructured materials.

The synthesis of block copolymers containing alkenylsuccinic anhydride moieties can be envisioned through controlled polymerization techniques. For example, a block of a non-functional monomer could be synthesized first, followed by the sequential addition and polymerization of the alkenylsuccinic anhydride. This would result in a diblock copolymer with one reactive block. The succinic anhydride groups within this block can then be used to introduce other functionalities or to induce specific interactions.

Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful tools for synthesizing polymers with well-defined architectures, molecular weights, and low polydispersity. rsc.orgnih.gov These methods are particularly suited for creating complex structures like block copolymers.

The application of these techniques to monomers containing anhydride functionalities has been demonstrated. For example, RAFT polymerization has been successfully employed for the copolymerization of styrene and maleic anhydride, yielding well-defined copolymers. rsc.org This suggests that similar controlled polymerization of this compound with suitable comonomers is feasible. The key would be the selection of appropriate RAFT agents and reaction conditions that are compatible with the anhydride group.

Table 2: Potential Controlled Polymerization Methods for this compound Note: This table is illustrative and based on the successful application of these techniques to similar anhydride-containing monomers.

| Polymerization Technique | Potential Comonomer | Key Considerations | Expected Outcome |

| RAFT Polymerization | Styrene, Acrylates | Selection of a compatible RAFT agent that does not react with the anhydride. | Well-defined block or random copolymers with controlled molecular weight and low dispersity. |

| ATRP | Styrene, Methacrylates | Catalyst system must be tolerant to the anhydride functionality. | Polymers with predictable molecular weights and narrow molecular weight distributions. |

Influence of this compound Derivatives on Polymer Morphology and Self-Assembly

The introduction of this compound into block copolymers is expected to have a significant impact on their self-assembly behavior and resulting morphology due to changes in the chemical nature and interaction parameters of the polymer blocks.

Block copolymers undergo microphase separation, a process driven by the thermodynamic incompatibility of the constituent blocks, leading to the formation of ordered nanostructures such as lamellae, cylinders, and spheres. mdpi.com The specific morphology is determined by the volume fraction of the blocks and the Flory-Huggins interaction parameter (χ), which quantifies the immiscibility between the blocks.

By incorporating this compound into one of the blocks, the polarity and reactivity of that block are altered. This change in chemical nature will affect the χ parameter between the blocks, thereby influencing the driving force for microphase separation. For example, a block containing the polar anhydride groups would exhibit a larger χ parameter with a non-polar block (like polystyrene), potentially leading to more strongly segregated domains and the formation of well-ordered nanostructures at lower molecular weights.

Directed self-assembly (DSA) is a promising strategy for creating highly ordered and patterned materials for applications such as nanolithography. semanticscholar.org In DSA, the self-assembly of block copolymers is guided by chemical or topographical patterns on a substrate.

The reactive nature of the succinic anhydride group in polymers derived from this compound offers a unique opportunity for directed self-assembly. For instance, the anhydride-containing domains of a block copolymer film could be selectively reacted with a functionalized surface, thereby anchoring one of the domains and directing the orientation of the self-assembled morphology. Furthermore, the anhydride groups can be used to create chemical contrast on a surface, which can then guide the assembly of a subsequently deposited block copolymer layer.

Advanced Materials Development from this compound-Derived Polymers

Derivatives of this compound, a member of the broader class of alkenyl succinic anhydrides (ASAs), are pivotal in the development of advanced polymeric materials. The unique bifunctional nature of this molecule, possessing a reactive anhydride ring and a hydrophobic hexenyl chain, allows for its use in tailoring the properties of polymers for sophisticated applications. These applications range from modifying surfaces in large-scale industrial processes to creating highly specialized functional and responsive polymer systems.

Surface Engineering and Interface Modification in Polymeric Composites (e.g., Paper Sizing)

The primary and most widespread application of this compound and related ASAs is in the surface engineering of cellulose (B213188) fibers for paper sizing. nih.gov The objective of sizing is to impart resistance to water and other fluids by reducing the natural absorbency of paper, which is a composite material made of cellulose fibers. nih.govresearchgate.net

When an emulsion of ASA is applied to the paper pulp, the anhydride ring reacts with the hydroxyl groups on the surface of the cellulose fibers. ncsu.edu This reaction, ideally, forms a covalent ester bond, anchoring the molecule to the fiber. The long, hydrophobic hexenyl chain is then oriented away from the fiber surface, creating a new, low-energy surface that repels water. nih.gov This modification transforms the hydrophilic character of the paper into a hydrophobic one, preventing the penetration of liquids. researchgate.net

The effectiveness of ASA in paper sizing is influenced by several factors, including the pH of the papermaking process, the use of cationic polymers like starch or polyacrylamide to retain the ASA emulsion on the fibers, and the conditions during drying. ncsu.edugoogle.com While the formation of a covalent ester bond is considered the ideal mechanism for permanent sizing, research indicates that the sizing effect also relies on the physical orientation and anchoring of ASA molecules and their hydrolyzed form, alkenyl succinic acid, on the fiber surface. nih.govresearchgate.net

The impact of ASA treatment on paper properties is significant and quantifiable, as demonstrated by standard industry tests such as the Cobb test, which measures the amount of water absorbed by a paper surface in a given time.

Table 1: Effect of Alkenyl Succinic Anhydride (ASA) Sizing on Paper Properties

| Property | Unsized Paper | ASA-Sized Paper | Rationale for Change |

|---|---|---|---|

| Water Absorbency (Cobb Value) | High | Low | The hydrophobic hexenyl chains create a water-repellent surface, reducing water uptake. researchgate.net |

| Surface Energy | High | Low | Replacement of high-energy hydroxyl groups of cellulose with low-energy hydrocarbon chains. |

| Ink Penetration Time | Short | Long | Reduced porosity and fluid transport due to hydrophobicity prevents ink from spreading or bleeding. google.com |

| Contact Angle with Water | Low (<90°) | High (>90°) | Increased contact angle indicates a shift from a hydrophilic to a hydrophobic surface. |

Beyond paper, the principles of using this compound apply to the broader field of polymeric composites. Anhydrides like maleic anhydride are well-known coupling agents used to improve the interfacial adhesion between hydrophilic fillers (like wood flour or natural fibers) and hydrophobic polymer matrices (like high-density polyethylene). researchgate.net By reacting with the filler surface, the anhydride introduces a component that can interact more favorably with the polymer matrix, leading to composite materials with enhanced mechanical properties. researchgate.netnih.gov this compound can function similarly, acting as an interfacial modifier to enhance compatibility between dissimilar phases in advanced composite materials.

Fabrication of Functional Polymeric Additives for Specific Industrial Applications

This compound is not only used to modify existing polymer surfaces but is also a key reactant in the fabrication of functional polymeric additives. These additives are designed to impart specific properties to a final product or to improve processing efficiency in various industrial settings.

The most prominent example is its role as a sizing agent in the paper industry, where it functions as a critical additive for controlling fluid resistance in products ranging from printing paper to linerboard. ncsu.edugoogle.com In this context, it is typically emulsified with cationic starch. The starch component of the additive helps to stabilize the ASA emulsion and promotes its retention on the negatively charged cellulose fibers through electrostatic interactions. google.com

Furthermore, the reactivity of the anhydride group allows it to be grafted onto other polymers, particularly natural polysaccharides like starch or gums, to create novel functional additives. researchgate.net For instance, reacting this compound with starch introduces hydrophobic hexenyl groups onto the hydrophilic starch backbone. This modification yields an amphiphilic polymer that can function as a highly effective emulsifier or stabilizer in the food and pharmaceutical industries. These modified polysaccharide additives offer enhanced solubility and stability in hydrophobic media, opening up new applications for these bio-based polymers. researchgate.net

Table 2: Industrial Applications of this compound-Derived Additives

| Industrial Sector | Polymer Backbone Modified | Additive Function | Specific Application Example |

|---|---|---|---|

| Pulp & Paper | Cellulose (surface) | Sizing Agent / Water Repellent | Improving water and ink resistance in printing and writing papers. researchgate.netncsu.edu |

| Food & Beverage | Starch, Gums | Emulsifier, Stabilizer | Stabilizing oil-in-water emulsions in beverages and sauces. researchgate.net |

| Adhesives | Starch, Polyvinyl Alcohol | Rheology Modifier, Adhesion Promoter | Controlling viscosity and improving bond strength in water-based adhesives. |

| Plastics & Composites | Polyolefins (as a compatibilizer) | Coupling Agent, Impact Modifier | Enhancing adhesion between natural fibers and plastic matrices in composites. researchgate.net |

Development of Responsive and Stimuli-Sensitive Polymeric Systems

The development of "smart" polymers that can change their properties in response to external stimuli like pH, temperature, or light is a frontier in materials science. nih.govnih.gov this compound serves as a valuable chemical tool for imparting such responsive behaviors to polymers.

The anhydride group is highly susceptible to nucleophilic attack by hydroxyl or amine groups present on a polymer backbone. This grafting reaction can be used to introduce new functional groups that are sensitive to environmental changes. A key transformation involves the hydrolysis of the ester or amide linkage formed after the initial reaction, which exposes a carboxylic acid group derived from the original anhydride ring. This carboxylic acid pendant is pH-sensitive; it is protonated (neutral) at low pH and deprotonated (anionic) at high pH. mdpi.com This change in ionization state can induce significant conformational changes in the polymer, leading to swelling/deswelling behavior or changes in solubility, forming the basis of a pH-responsive system. mdpi.com

For example, grafting this compound onto a polymer like polyvinyl alcohol would introduce both a hydrophobic hexenyl side chain and a pH-sensitive carboxylic acid group. Such a modified polymer could self-assemble into micelles in an aqueous solution, with the conformation and stability of these assemblies being tunable by adjusting the pH of the environment.

The principles for creating these systems can be seen in related polymer families, such as poly(aspartamide) derivatives. These polymers are often synthesized via a polysuccinimide intermediate, which contains a repeating succinimide (B58015) ring structure that is analogous to the succinic anhydride ring. mdpi.com The ring-opening of polysuccinimide with various functional amines is a common strategy to create a wide array of stimuli-responsive polymers, including those sensitive to temperature and redox conditions. mdpi.com This demonstrates the versatility of the succinic ring system in designing advanced, responsive materials.

Table 3: Potential Stimuli-Responsive Systems Using this compound

| Stimulus | Modification Strategy | Resulting Functional Group | Potential Application |

|---|---|---|---|

| pH | Grafting onto a polymer (e.g., with -OH groups) followed by hydrolysis. | Carboxylic Acid (-COOH) | pH-triggered drug delivery, smart hydrogels, sensors. mdpi.com |

| Temperature | Co-polymerization with a thermo-responsive monomer after modifying the hexenyl group. | Poly(N-isopropylacrylamide) (PNIPAM) side chains | Thermo-responsive surfaces for cell culture, injectable hydrogels. |

| Redox | Reaction with an amine containing a disulfide bond. | Disulfide Linkage (-S-S-) | Reductively-cleavable polymer-drug conjugates for targeted cancer therapy. mdpi.com |

Biochemical and Biomedical Research Perspectives on Hex 2 Enylsuccinic Anhydride Derivatives

Bioconjugation and Modification of Biological Molecules

The reactivity of the anhydride (B1165640) group in hex-2-enylsuccinic anhydride allows for its conjugation to various biological molecules, thereby altering their physicochemical properties and enhancing their functionality for specific applications.

Enzymatic methods are increasingly favored for the modification of biopolymers and natural compounds due to their high specificity and mild reaction conditions, which preserve the integrity of the biomolecules.

Pectic Oligosaccharides:

Pectic oligosaccharides (POS) are fragments of pectin, a complex polysaccharide found in plant cell walls. They are known for their prebiotic properties and other health benefits. The functionalization of POS with this compound can enhance their emulsifying and stabilizing properties, expanding their application in the food and pharmaceutical industries. While direct enzymatic functionalization of POS with this compound is a novel area of research, studies on other polysaccharides have demonstrated the feasibility of such reactions. Lipases are commonly employed to catalyze the esterification of polysaccharides with anhydrides. The enzymatic approach offers a green alternative to chemical methods, which often require harsh conditions and can lead to undesirable side reactions.

Tyrosol Alkylsuccinylation:

Tyrosol, a phenolic compound found in olive oil, is recognized for its antioxidant properties. The enzymatic alkylsuccinylation of tyrosol with this compound can lead to the formation of novel amphiphilic antioxidant molecules. These derivatives could exhibit enhanced solubility in lipidic environments, making them more effective in preventing lipid oxidation in food and cosmetic formulations. Lipase-catalyzed esterification is a promising method for this synthesis, offering high chemo- and regioselectivity. Research on the lipase-catalyzed esterification of similar phenolic compounds with anhydrides has shown high conversion rates and the potential for creating new functional ingredients.

Chemical modification of abundant polysaccharides like starch with this compound imparts amphiphilic properties, making them suitable for a wide range of biotechnological applications. This process typically involves the esterification of the hydroxyl groups of the carbohydrate with the anhydride.

The reaction of starch with alkenyl succinic anhydrides (ASAs), such as octenyl succinic anhydride (OSA), is a well-established industrial process. wikipedia.org The introduction of the hydrophobic alkenyl chain and the hydrophilic succinate group transforms the native hydrophilic starch into a surface-active polymer. This modified starch is widely used as an emulsifier and stabilizer in food products, as well as for the encapsulation of flavors and bioactive compounds. mdpi.com The degree of substitution (DS), which is the average number of hydroxyl groups substituted per glucose unit, is a critical parameter that determines the functionality of the modified starch.

| Property | Effect of Modification with Alkenyl Succinic Anhydride |

| Amphiphilicity | Increased, leading to surface-active properties. |

| Emulsifying Capacity | Significantly improved. |

| Thermal Stability | Can be altered depending on the degree of substitution. |

| Digestibility | May be influenced, potentially increasing resistant starch content. |

This table summarizes the general effects of modifying carbohydrates and starch with alkenyl succinic anhydrides.

Role in Bio-Based and Biodegradable Material Development

The growing demand for sustainable materials has spurred research into the use of renewable resources for polymer production. This compound, derivable from bio-based sources, is a valuable building block for creating biodegradable and biocompatible polymers.

This compound can be incorporated into polyester backbones to create novel biocompatible and biodegradable materials. Polyesters synthesized from renewable resources, such as succinic acid and various diols, are of particular interest for biomedical applications like drug delivery systems and tissue engineering scaffolds.

The introduction of the hex-2-enyl group along the polyester chain can modify the polymer's properties, such as its hydrophobicity, crystallinity, and degradation rate. This functionalization can be advantageous for controlling the release of encapsulated drugs or for tailoring the mechanical properties of a scaffold to match those of the target tissue. Research in this area is exploring the copolymerization of alkenyl succinic anhydrides with other bio-based monomers to develop a new generation of functional and sustainable polyesters. whiterose.ac.uk

Research on Amphiphilic this compound Derivatives as Stabilizers

The amphiphilic nature of this compound derivatives makes them excellent candidates for stabilizing colloidal systems, which are ubiquitous in the food, pharmaceutical, and cosmetic industries.

Nanoemulsions are colloidal dispersions of two immiscible liquids with droplet sizes typically in the range of 20-200 nm. Their small droplet size provides them with high stability and unique functional properties. Amphiphilic derivatives of this compound, particularly those conjugated to polysaccharides like starch, are highly effective at stabilizing oil-in-water nanoemulsions.

The modified biopolymer adsorbs at the oil-water interface, creating a protective layer that prevents droplet coalescence. The hydrophobic alkenyl chains anchor into the oil droplets, while the hydrophilic polysaccharide backbone extends into the aqueous phase, providing steric and electrostatic stabilization. The stability and properties of these nanoemulsions are influenced by factors such as the degree of substitution of the amphiphilic polymer, the oil-to-water ratio, and the homogenization conditions.

Table of Research Findings on Alkenyl Succinic Anhydride Modified Starch in Nanoemulsions

| Parameter | Finding | Reference |

|---|---|---|

| Droplet Size | Decreases with increasing degree of substitution of the modified starch. | mdpi.com |

| Emulsion Stability | Increases with higher concentrations of the modified starch. | embrapa.br |

| Encapsulation Efficiency | High encapsulation efficiency for lipophilic bioactive compounds. | plos.org |

This interactive table presents detailed research findings on the use of alkenyl succinic anhydride modified starch in the formulation of nanoemulsions.

Advanced Analytical and Characterization Methodologies in Hex 2 Enylsuccinic Anhydride Research

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is fundamental to confirming the identity and purity of Hex-2-enylsuccinic anhydride (B1165640). By probing the interactions of the molecule with electromagnetic radiation, researchers can obtain detailed information about its atomic composition, bonding, and conformation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of Hex-2-enylsuccinic anhydride. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecule's composition and the connectivity of its atoms.

In a typical ¹H NMR spectrum, the protons on the succinic anhydride ring would appear as distinct multiplets, while the protons along the hexenyl chain would exhibit chemical shifts and coupling patterns characteristic of an alkene group and adjacent alkyl protons. Similarly, ¹³C NMR spectroscopy reveals separate signals for the carbonyl carbons of the anhydride, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the ring and the side chain.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Anhydride Carbonyl (C=O) | N/A | ~170-175 |

| Olefinic Protons (-CH=CH-) | ~5.4-5.8 | ~125-135 |

| Anhydride Ring Protons (-CH-CH₂) | ~2.5-3.5 | ~35-45 |

| Allylic Protons (=CH-CH₂-) | ~2.0-2.3 | ~30-35 |

| Alkyl Protons (-CH₂-CH₂-CH₃) | ~0.9-1.5 | ~14-30 |

Note: These are approximate chemical shift ranges and can vary based on the solvent and specific isomeric form.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

The most characteristic feature in the IR spectrum of this compound is the pair of strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl (C=O) groups within the cyclic anhydride ring. Another key absorption is the C=C stretching vibration from the hexenyl chain. The presence of these specific peaks provides definitive evidence for the molecule's structure. A similar compound, hexadec-2-enylsuccinic anhydride, shows these characteristic absorptions. nist.gov

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

| Anhydride C=O | Asymmetric Stretch | ~1840-1870 | Strong |

| Anhydride C=O | Symmetric Stretch | ~1770-1800 | Strong |

| Alkene C=C | Stretch | ~1640-1680 | Medium-Weak |

| Olefinic C-H | Stretch | ~3010-3100 | Medium |

| Aliphatic C-H | Stretch | ~2850-2960 | Medium-Strong |

| C-O-C | Stretch | ~900-1300 | Strong |

Mass spectrometry (MS) is used to determine the exact molecular weight of this compound and to gain structural insights through its fragmentation pattern. The molecular formula for this compound is C₁₀H₁₄O₃, corresponding to a monoisotopic mass of approximately 182.09 Da. chemspider.com

In mass spectrometry analysis, the molecule is ionized and then breaks apart into characteristic fragments. The resulting mass spectrum shows the molecular ion peak (M⁺) corresponding to the intact molecule's mass. Other significant peaks arise from the predictable cleavage of the molecule, such as the loss of the hexenyl side chain or the fragmentation of the anhydride ring. This fragmentation pattern serves as a molecular fingerprint, helping to confirm the compound's identity.

Table 3: Potential Mass Spectrometry Fragments of this compound

| Fragmentation Process | Lost Fragment | Resulting m/z (approx.) |

| Molecular Ion | None | 182 |

| Loss of CO | CO | 154 |

| Loss of CO₂ | CO₂ | 138 |

| Cleavage of hexenyl chain | C₄H₉ (butyl radical) | 125 |

| Cleavage of hexenyl chain | C₆H₁₁ (hexenyl radical) | 83 |

| McLafferty Rearrangement | C₃H₆ (propene) | 140 |

Characterization of Polymer Microstructure and Properties

When this compound is used to modify polymers, such as starches or other polysaccharides, it imparts an amphiphilic character to the macromolecule. This allows the modified polymers to self-assemble in aqueous solutions, forming complex nanostructures like micelles and vesicles. Characterizing these structures is essential for understanding their properties and potential applications.

Small-Angle X-ray Scattering (SAXS) is a powerful non-destructive technique used to analyze the shape, size, and arrangement of nanoscale structures in solution. researchgate.net For polymers modified with this compound, SAXS can provide detailed morphological information about the self-assembled aggregates. researchgate.net

Transmission Electron Microscopy (TEM) provides direct visual evidence of the nanostructures formed by polymers modified with this compound. This high-resolution imaging technique complements SAXS data by offering a direct picture of the self-assembled particles.

TEM allows researchers to directly observe the morphology of the aggregates, confirming whether they are, for instance, spherical micelles, hollow vesicles, or other complex structures. researchgate.net By visualizing the size and shape distribution of these nanoparticles, TEM serves as an essential tool for validating the models derived from SAXS data and for gaining a complete understanding of the polymer's microstructure in solution. researchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Composition

X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive, surface-specific quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. When applied to this compound, particularly in studies involving surface modification or coatings, XPS provides critical insights into the molecular structure at the material's surface.

The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nanometers of the surface. For a molecule like this compound, XPS can distinguish between the different chemical environments of its constituent carbon and oxygen atoms.

Research Findings: The analysis of the C1s (carbon) and O1s (oxygen) core level spectra is fundamental. The this compound molecule contains several distinct carbon environments: the aliphatic carbons of the hexenyl chain (C-C, C=C), the carbons within the succinic anhydride ring (C-C), and the carbonyl carbons (C=O) of the anhydride group. Similarly, there are two oxygen environments: the carbonyl oxygen (C=O) and the ether-like oxygen in the anhydride ring (C-O-C).

Each of these chemical states corresponds to a slightly different electron binding energy, resulting in a complex C1s spectrum that can be deconvoluted into its constituent peaks. arxiv.orgcaltech.edu For instance, the carbonyl carbon (O=C-O) exhibits the largest chemical shift to a higher binding energy (around 289 eV) due to the strong electron-withdrawing effect of the two oxygen atoms. arxiv.org The ether-type oxygen of the anhydride group and the carbonyl oxygens also show distinct binding energies in the O1s spectrum. thermofisher.com

While specific XPS studies exclusively on this compound are not widely published, data from analyses of similar structures, such as succinic anhydride and other anhydrides on surfaces, provide a strong basis for interpretation. researchgate.netmdpi.com The relative atomic concentrations of carbon and oxygen can be determined from the integrated peak areas, confirming the stoichiometry of the anhydride on a surface.

Interactive Data Table: Expected XPS Binding Energies for this compound This table presents typical binding energy ranges for the distinct carbon and oxygen environments within the this compound molecule, based on established data for organic functional groups. arxiv.orgthermofisher.comresearchgate.net

| Core Level | Functional Group | Chemical Environment | Expected Binding Energy (eV) |

| C1s | Aliphatic/Alkenyl | C-C, C-H | ~284.8 - 285.2 |

| C1s | Anhydride Ring | O=C-C H- | ~286.0 - 286.5 |

| C1s | Carbonyl | C =O | ~288.8 - 289.3 |

| O1s | Carbonyl | C=O | ~531.5 - 532.0 |

| O1s | Ether Anhydride | C-O -C | ~533.0 - 533.5 |

Chromatographic and Separation Techniques for Purity and Isomer Analysis

Chromatographic methods are indispensable for assessing the purity of this compound and for separating its various isomers. The synthesis of this compound can result in a mixture of structural and geometric isomers, as well as unreacted starting materials or hydrolysis products (Hex-2-enylsuccinic acid). Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed for this purpose.

Purity Analysis: Gas chromatography, often coupled with a Flame Ionization Detector (GC-FID), is a robust method for determining the purity of industrial anhydride products. google.compatsnap.com A sample is volatilized and passed through a capillary column, which separates components based on their boiling points and interactions with the column's stationary phase. The area of the resulting peaks in the chromatogram is proportional to the concentration of each component. The purity of this compound can be calculated using an area normalization method, where the area of the main peak is divided by the total area of all peaks. google.com The presence of impurities such as maleic anhydride or the corresponding Hex-2-enylsuccinic acid can be identified and quantified. longdom.org

Isomer Analysis: this compound inherently possesses isomeric complexity. The double bond in the "hex-2-enyl" chain can exist in either a cis (Z) or trans (E) configuration. Furthermore, the point of attachment of the hexenyl group to the succinic anhydride ring creates a chiral center, leading to stereoisomers.

Gas Chromatography (GC): High-resolution capillary GC columns are effective in separating geometric isomers. mdpi.com The slight differences in volatility and polarity between the cis and trans isomers of this compound allow for their separation under optimized temperature-programmed conditions. Mass spectrometry (GC-MS) can be used as a detector to confirm the identity of each isomeric peak based on its mass spectrum. longdom.orggoogle.com

High-Performance Liquid Chromatography (HPLC): HPLC is particularly useful for separating isomers of compounds that may be thermally unstable or not sufficiently volatile for GC. researchgate.net Reversed-phase HPLC, using columns like C18, can separate isomers based on differences in their hydrophobicity. sielc.comchromforum.org An eluent system, typically a mixture of acetonitrile (B52724) and water with an acid modifier, is used to achieve separation. researchgate.netsielc.com HPLC has been successfully applied to identify and quantify the cis and trans isomers of similar alkenyl succinic anhydrides. researchgate.net

Interactive Data Table: Typical Chromatographic Conditions for Anhydride Analysis This table summarizes representative starting conditions for the GC and HPLC analysis of succinic anhydrides, derived from established methods for related compounds. google.comresearchgate.netsielc.com

| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Technique | Purity & Isomer Separation | Purity & Isomer Separation |

| Column | HP-5 (or similar non-polar capillary), 30m x 0.32mm x 0.25µm | C18 (Reversed-Phase), 4.6 x 250mm, 5µm |

| Mobile Phase / Carrier Gas | Helium or Nitrogen | Acetonitrile/Water gradient (e.g., 45:55 v/v) with 0.1% Phosphoric or Formic Acid |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Temperature | Programmed oven: e.g., Initial 60°C, ramp 15°C/min to 250°C | Ambient or controlled (e.g., 30°C) |

| Detection Wavelength | N/A | ~210-225 nm |

Computational Chemistry and Theoretical Studies on Hex 2 Enylsuccinic Anhydride

Quantum Mechanical Studies of Reactivity and Reaction Mechanisms

Quantum mechanical methods, particularly Density Functional Theory (DFT), have been employed to elucidate the electronic structure and reactivity of alkenyl succinic anhydrides, including Hex-2-enylsuccinic anhydride (B1165640). These studies focus on understanding the molecule's frontier molecular orbitals, which are key to its chemical behavior.

Theoretical calculations have shown that the reactivity of alkenyl succinic anhydrides is largely governed by their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's stability and reactivity; a smaller gap generally implies higher reactivity.

For hexenyl succinic anhydride, DFT calculations have provided the following quantum-chemical parameters:

| Parameter | Value (eV) |

| EHOMO | -9.388 |

| ELUMO | -3.112 |

| ΔE (HOMO-LUMO gap) | 6.276 |

These calculations suggest a high stability for hexenyl succinic anhydride, as indicated by the relatively large HOMO-LUMO gap. nih.gov Further analysis of quantum-chemical descriptors provides a more nuanced understanding of its reactivity:

| Descriptor | Value |

| Chemical Hardness (η) | 3.138 |

| Chemical Softness (S) | 0.159 |

| Electrophilicity Index (ω) | 3.856 |

The low chemical hardness and high chemical softness classify hexenyl succinic anhydride as a "soft" molecule, which is indicative of high reactivity. nih.gov The significant electrophilicity index suggests that the molecule can act as a strong electrophile in reactions, a property that is crucial for its interactions with nucleophilic species. nih.gov

The formation of Hex-2-enylsuccinic anhydride itself, through the "ene" reaction of maleic anhydride and hexene, has been a subject of computational investigation. Theoretical studies favor a concerted mechanism for this reaction. rsc.org Computational modeling of the ene reaction between maleic anhydride and various alkenes has been used to calculate activation parameters and analyze transition state geometries. rsc.orgsurrey.ac.uk These studies indicate that the reaction proceeds through a pericyclic, exo transition state. surrey.ac.uk For the uncatalyzed reaction, the Gibbs activation free energy has been calculated to be significant, explaining the need for elevated temperatures in the synthesis. nsf.gov Computational screening of Lewis acid catalysts has shown that they can lower the activation energy by making the maleic anhydride more electron-deficient. nsf.gov

Molecular Dynamics Simulations of Polymerization Processes

While specific molecular dynamics (MD) simulations focusing exclusively on the polymerization of this compound are not extensively documented in the literature, the principles and methodologies from simulations of similar anhydride-containing polymers can be applied to understand its potential polymerization behavior. MD simulations are a powerful tool for investigating the dynamics and structural evolution of polymer chains at the atomic level.

For polymers containing anhydride functionalities, such as copolymers of maleic anhydride, MD simulations can provide insights into:

Chain Conformation and Dynamics: Simulations can predict the equilibrium conformations of polymer chains, including their radius of gyration and end-to-end distance. This information is crucial for understanding the polymer's solution properties and its behavior in a melt.

Intermolecular Interactions: MD can be used to calculate interaction parameters, such as the Flory-Huggins chi parameter (χ), which quantifies the miscibility of the polymer with other polymers or solvents. researchgate.net For anhydride-containing polymers, these interactions are influenced by the polar anhydride groups.

In the context of this compound, MD simulations could be employed to model its ring-opening polymerization. Such simulations would involve developing a force field that accurately describes the bond breaking and formation associated with the polymerization reaction. By simulating a system of monomers, one could observe the initiation, propagation, and termination steps of the polymerization process, providing a detailed picture of the resulting polymer architecture. Furthermore, MD simulations could be used to study the copolymerization of this compound with other monomers, predicting the resulting copolymer sequence and its properties. acs.org

Predictive Modeling of Self-Assembly Behavior in Anhydride-Modified Polymeric Systems

The amphiphilic nature of this compound, with its hydrophilic anhydride head and hydrophobic hexenyl tail, makes it a prime candidate for modifying polymers to induce self-assembly in solution. Predictive modeling techniques, such as coarse-grained molecular dynamics (CG-MD) and self-consistent field theory (SCFT), are instrumental in understanding and predicting the self-assembly of such modified polymers into various nanostructures like micelles and vesicles.

These computational methods allow for the exploration of how molecular parameters influence the final self-assembled morphology. Key parameters that can be systematically varied in simulations include:

The degree of substitution of the anhydride moiety onto the polymer backbone.

The length of the polymer chain.

The architecture of the polymer (e.g., linear, branched, or grafted).

The nature of the solvent.

By tuning these parameters in silico, researchers can predict the formation of different aggregates. For example, at low concentrations of the anhydride-modified polymer, spherical micelles might be favored, where the hydrophobic hexenyl chains form the core and the hydrophilic polymer backbone and opened anhydride groups form the corona. As the concentration or the degree of substitution changes, other morphologies such as cylindrical micelles, lamellae, or vesicles could emerge.

Structure-Property Relationship Predictions through Computational Methods

Computational methods are increasingly used to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR), which correlate the molecular structure of a compound with its macroscopic properties and biological activities, respectively. For this compound and its derivatives, these methods can be used to predict a range of physical, chemical, and functional properties.

One practical application of this approach is the prediction of physical properties based on the isomeric composition of the alkenyl chain. For instance, the freezing temperature of alkenyl succinic anhydrides has been shown to correlate well with the isomer distribution of the olefin precursor. researchgate.net By analyzing the composition of the hexene isomers used in the synthesis of this compound, it is possible to predict the freezing point of the final product. This is particularly valuable for applications where the physical state of the compound at different temperatures is critical.

常见问题

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Hex-2-enylsuccinic anhydride, and how can purity be ensured?

- Methodology : Synthesis often involves succinylation of hex-2-enol using succinic anhydride under controlled anhydrous conditions. A typical protocol includes refluxing in dichloromethane with a catalytic amount of DMAP (4-dimethylaminopyridine) to enhance reactivity. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures removal of unreacted precursors. Purity is validated using thin-layer chromatography (TLC) and quantified via NMR integration .

- Critical Note : Trace moisture must be excluded to prevent hydrolysis, as observed in acetic anhydride reactions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and functional properties?

- Methodology :

- FT-IR : Confirms anhydride carbonyl peaks (~1850 cm and ~1770 cm) and alkene C-H stretching (~3050 cm) .

- NMR : NMR identifies alkene protons (δ 5.4–5.8 ppm, multiplet) and succinic backbone protons (δ 2.6–3.1 ppm). NMR resolves carbonyl carbons (~170 ppm) .

- GC-MS : Used for trace analysis after derivatization (e.g., methanol esterification) to improve volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。